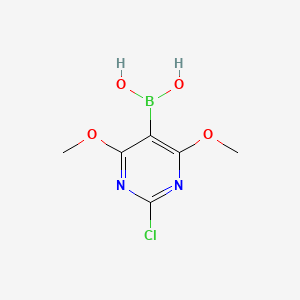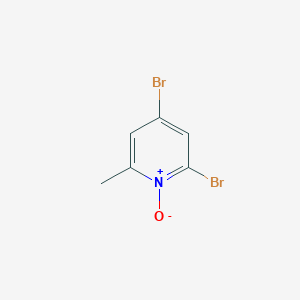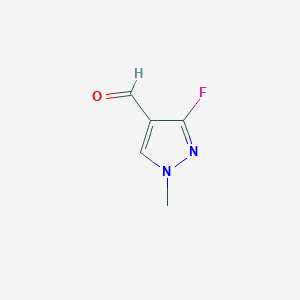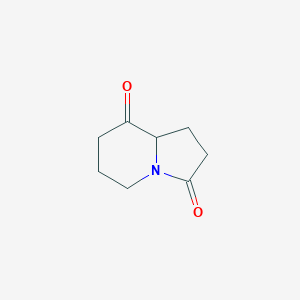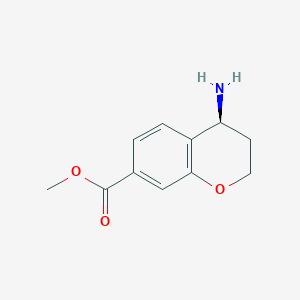
3-Ethynyl-4-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-4-isopropylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with an ethynyl group at the 3-position and an isopropyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-4-isopropylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the catalytic alkylation of pyridine with methanol and dimethyl ether under high-pressure conditions can yield 3-isopropylpyridine . This intermediate can then be subjected to further reactions to introduce the ethynyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale catalytic processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalysts and reaction conditions allows for efficient production of this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethynyl-4-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Palladium catalysts and organoboron reagents are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various substituted pyridines with different functional groups attached to the ethynyl carbon.
Applications De Recherche Scientifique
3-Ethynyl-4-isopropylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-4-isopropylpyridine involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethynylpyridine: Lacks the isopropyl group, making it less sterically hindered.
4-Isopropylpyridine: Lacks the ethynyl group, affecting its reactivity and binding properties
Uniqueness
3-Ethynyl-4-isopropylpyridine is unique due to the presence of both the ethynyl and isopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of molecular interactions.
Propriétés
Formule moléculaire |
C10H11N |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
3-ethynyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C10H11N/c1-4-9-7-11-6-5-10(9)8(2)3/h1,5-8H,2-3H3 |
Clé InChI |
OUYUOMOIGRGSMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=NC=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate](/img/structure/B13121080.png)
![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B13121083.png)
![Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-](/img/structure/B13121092.png)
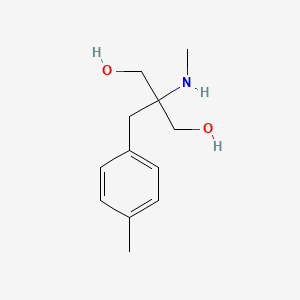
![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)
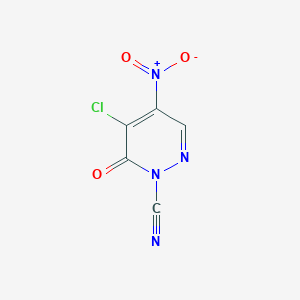
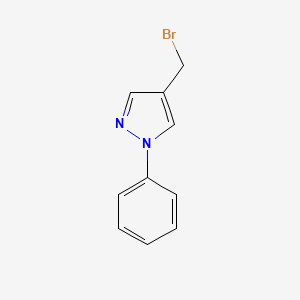
![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)
